molecular formula C21H23NO5 B12508571 Fmoc-D-Ser(nPr)-OH

Fmoc-D-Ser(nPr)-OH

Cat. No.: B12508571
M. Wt: 369.4 g/mol
InChI Key: ZMBUQXDXHBJSFD-LJQANCHMSA-N
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Description

Fmoc-D-Ser(nPr)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis as a protecting group for the amino function. This compound is specifically a derivative of D-serine, where the hydroxyl group is substituted with a propyl group (nPr). The Fmoc group is known for its ability to facilitate the self-assembly of amino acids and peptides due to its hydrophobic and aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ser(nPr)-OH typically involves the protection of the amino group of D-serine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The hydroxyl group of D-serine is then alkylated with propyl bromide (nPr-Br) under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc-protected amino acid is anchored to a resin and sequentially reacted with other amino acids to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Ser(nPr)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Substitution: Alkylating agents such as propyl bromide.

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-D-Ser(nPr)-OH is used in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that mimic natural proteins .

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic peptides .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for efficient production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-D-Ser(nPr)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino function during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The propyl group on the serine residue can influence the hydrophobicity and conformation of the resulting peptides, affecting their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propyl group on the serine residue. This modification can enhance the hydrophobicity and alter the conformation of peptides containing this residue, potentially leading to unique biological activities and properties .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid

InChI

InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1

InChI Key

ZMBUQXDXHBJSFD-LJQANCHMSA-N

Isomeric SMILES

CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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